N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
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Overview
Description
N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring substituted with a benzyl group, an ethyl group, and a pyrazinyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity that this compound exhibits.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . For example, as antioxidants, they may neutralize harmful free radicals, while as antimicrobial agents, they may inhibit the growth of bacteria or fungi.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways depending on their specific biological activity . For example, as antioxidants, they may be involved in pathways related to oxidative stress, while as antimicrobial agents, they may interfere with essential biochemical pathways in bacteria or fungi.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . For example, some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can significantly impact the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activity . For example, as antioxidants, they may protect cells from oxidative damage, while as antimicrobial agents, they may kill or inhibit the growth of bacteria or fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the reaction of 2-(pyrazin-2-yl)thiazole-4-carboxylic acid with benzylamine and ethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can serve as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-ethyl-2-(pyridin-2-yl)thiazole-4-carboxamide: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
N-benzyl-N-ethyl-2-(quinolin-2-yl)thiazole-4-carboxamide: Contains a quinolinyl group, which may confer different biological activities.
Uniqueness
N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is unique due to the presence of the pyrazinyl group, which can enhance its ability to form specific interactions with biological targets. This structural feature may result in distinct biological activities compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-21(11-13-6-4-3-5-7-13)17(22)15-12-23-16(20-15)14-10-18-8-9-19-14/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTJAXARVDYUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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